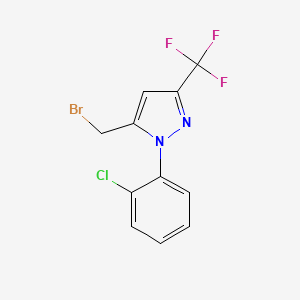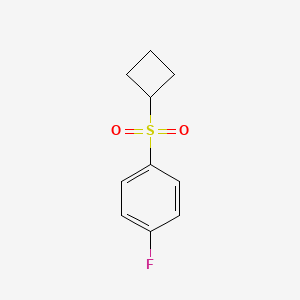
Benzene, 1-(cyclobutylsulfonyl)-4-fluoro-
Vue d'ensemble
Description
Benzene, 1-(cyclobutylsulfonyl)-4-fluoro-: is an aromatic compound with a benzene ring substituted with a cyclobutylsulfonyl group at the 1-position and a fluorine atom at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclobutylsulfonylation of Benzene: The synthesis begins with the sulfonylation of benzene using cyclobutylsulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Fluorination: The introduction of the fluorine atom at the 4-position can be achieved through electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a more selective reagent like Selectfluor. The reaction conditions often involve a solvent like dichloromethane and a catalyst such as iron(III) fluoride.
Industrial Production Methods: Industrial production of Benzene, 1-(cyclobutylsulfonyl)-4-fluoro- would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of catalysts like iron(III) chloride or sulfuric acid.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Introduction of various electrophiles leading to multi-substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Exploration of its potential as a pharmacophore in drug design, particularly for its fluorine atom which can enhance biological activity and metabolic stability.
Industry:
Materials Science: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which Benzene, 1-(cyclobutylsulfonyl)-4-fluoro- exerts its effects is largely dependent on its interactions with other molecules. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in pharmaceuticals.
Comparaison Avec Des Composés Similaires
- Benzene, 1-(methylsulfonyl)-4-fluoro-
- Benzene, 1-(ethylsulfonyl)-4-fluoro-
- Benzene, 1-(propylsulfonyl)-4-fluoro-
Comparison:
- Uniqueness: The cyclobutylsulfonyl group in Benzene, 1-(cyclobutylsulfonyl)-4-fluoro- provides a unique steric and electronic environment compared to other alkylsulfonyl groups. This can lead to different reactivity and interaction profiles.
- Reactivity: The size and shape of the cyclobutyl group can influence the compound’s reactivity in substitution and addition reactions, potentially offering advantages in specific synthetic applications.
Propriétés
IUPAC Name |
1-cyclobutylsulfonyl-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2S/c11-8-4-6-10(7-5-8)14(12,13)9-2-1-3-9/h4-7,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETCYWMWXDRJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



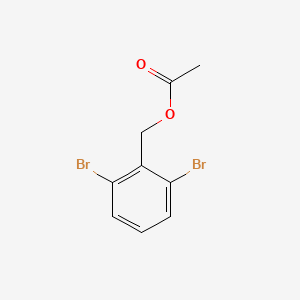

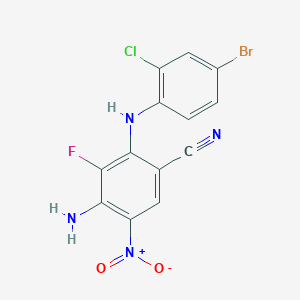
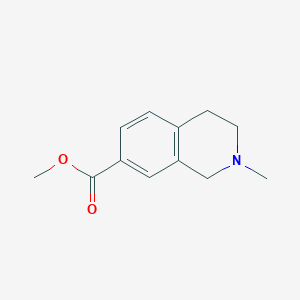
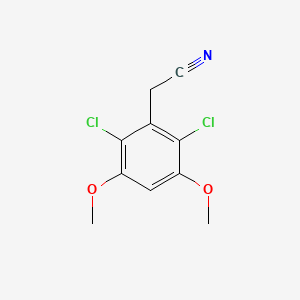
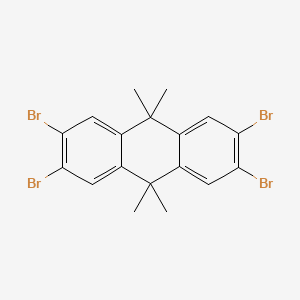
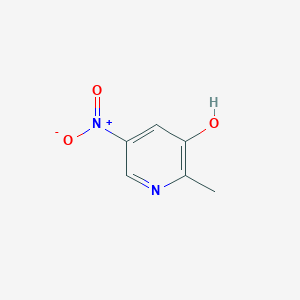
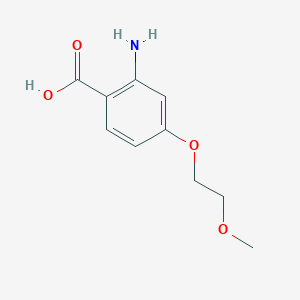
![9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B1397749.png)
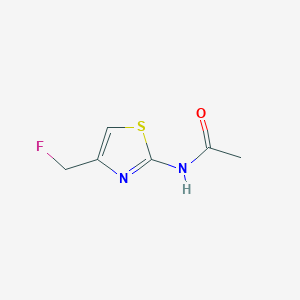
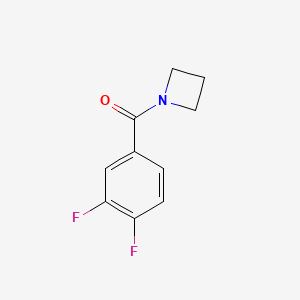
amine](/img/structure/B1397755.png)
